(3-propylphenyl)hydrazine Hydrochloride
Overview
Description
(3-propylphenyl)hydrazine Hydrochloride , also known by its chemical formula C₉H₁₃N₂Cl , is a hydrazine derivative. It belongs to the class of organic compounds known as hydrazines and derivatives . This compound is characterized by the presence of a hydrazine group (–NHNH₂) attached to a phenyl ring with a propyl substituent. The hydrochloride salt form enhances its solubility in water.
2.
Synthesis Analysis
The synthesis of (3-propylphenyl)hydrazine Hydrochloride involves the reaction of 3-propylphenylhydrazine (the parent compound) with hydrochloric acid (HCl). The reaction proceeds as follows:
[ \text{3-propylphenylhydrazine} + \text{HCl} \rightarrow \text{(3-propylphenyl)hydrazine Hydrochloride} ]
The product is typically obtained as a white crystalline solid.
3.
Molecular Structure Analysis
The molecular structure of (3-propylphenyl)hydrazine Hydrochloride consists of a phenyl ring (C₆H₅) with a propyl group (–C₃H₇) attached to one of the carbon atoms. The hydrazine moiety (–NHNH₂) is bonded to the phenyl ring. The hydrochloride salt provides additional stability due to the ionic interaction with the chloride ion (Cl⁻).
4.
Chemical Reactions Analysis
(3-propylphenyl)hydrazine Hydrochloride can participate in various chemical reactions, including:
- Acid-Base Reactions : It readily reacts with bases to form the corresponding hydrazine and chloride salt.
- Reductive Amination : It can be used as a reagent in reductive amination reactions to synthesize secondary and tertiary amines.
- Hydrazinolysis : Under specific conditions, it can undergo hydrazinolysis to release hydrazine gas.
5.
Physical And Chemical Properties Analysis
- Physical State : White crystalline solid
- Melting Point : Varies depending on the purity and crystalline form
- Solubility : Soluble in water due to the hydrochloride salt
- Odor : May have an amine-like odor
- Stability : Sensitive to light and air; store in a cool, dry place
7.
Safety And Hazards
- Toxicity : Hydrazine derivatives can be toxic. Handle with care.
- Irritant : Skin and eye irritant; avoid direct contact.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
8.
Future Directions
Research on (3-propylphenyl)hydrazine Hydrochloride should focus on:
- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.
- Applications : Explore its use in organic synthesis, catalysis, or materials science.
- Safety : Assess its safety profile and environmental impact.
properties
IUPAC Name |
(3-propylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-4-8-5-3-6-9(7-8)11-10;/h3,5-7,11H,2,4,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRBJFAIEAQSBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384266 | |
Record name | (3-propylphenyl)hydrazine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-propylphenyl)hydrazine Hydrochloride | |
CAS RN |
306937-28-0 | |
Record name | Hydrazine, (3-propylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306937-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-propylphenyl)hydrazine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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